4-bromo-5-cyclopropyl-1-(difluoromethyl)-1H-pyrazole
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Overview
Description
4-bromo-5-cyclopropyl-1-(difluoromethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a difluoromethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-cyclopropyl-1-(difluoromethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a bromine atom and a cyclopropyl group can be reacted with a difluoromethylating agent in the presence of a base to form the desired pyrazole compound. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-cyclopropyl-1-(difluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
4-bromo-5-cyclopropyl-1-(difluoromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-bromo-5-cyclopropyl-1-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-5-cyclopropyl-1-ethyl-1H-1,2,3-triazole
- 4-bromo-5-cyclopropyl-1,3-thiazole
- 4-bromo-5-cyclopropyl-1,5-dihydropyrazole
Uniqueness
4-bromo-5-cyclopropyl-1-(difluoromethyl)-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H7BrF2N2 |
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Molecular Weight |
237.04 g/mol |
IUPAC Name |
4-bromo-5-cyclopropyl-1-(difluoromethyl)pyrazole |
InChI |
InChI=1S/C7H7BrF2N2/c8-5-3-11-12(7(9)10)6(5)4-1-2-4/h3-4,7H,1-2H2 |
InChI Key |
ZPYCWCMCWQEUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NN2C(F)F)Br |
Origin of Product |
United States |
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